8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione
Description
8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups
Properties
IUPAC Name |
8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O4S/c1-12(20)8-9-29-19-21-16-15(17(26)22-18(27)23(16)2)24(19)10-13(25)11-28-14-6-4-3-5-7-14/h3-8,13,25H,9-11H2,1-2H3,(H,22,26,27)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYMOWWENZIDEF-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCSC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CSC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C)/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Chlorobut-2-enyl Intermediate: This step involves the chlorination of but-2-ene to form 3-chlorobut-2-ene. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride.
Sulfanylation: The chlorobut-2-enyl intermediate is then reacted with a thiol compound to introduce the sulfanyl group. This reaction is usually carried out in the presence of a base such as sodium hydroxide.
Purine Ring Formation: The next step involves the formation of the purine ring structure. This is achieved by reacting the sulfanylated intermediate with a suitable purine precursor under acidic or basic conditions.
Hydroxyphenoxypropylation: The final step involves the introduction of the hydroxyphenoxypropyl group. This is typically done by reacting the purine intermediate with 2-hydroxy-3-phenoxypropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the chlorobut-2-enyl group to a butyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobut-2-enyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Butyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
